molecular formula C23H16N2O5S B5448408 4-(3-methyl-5-oxo-4-{3-[(2-thienylcarbonyl)oxy]benzylidene}-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

4-(3-methyl-5-oxo-4-{3-[(2-thienylcarbonyl)oxy]benzylidene}-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B5448408
M. Wt: 432.4 g/mol
InChI Key: ZHQHKCJWMGYQIQ-CPNJWEJPSA-N
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Description

This compound is a heterocyclic compound . It has been found to have hypoglycaemic activity . The mechanism of action is based on the response to the oral glucose overcharge .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC1=NN(C(=O)C1)c2ccc(cc2)C(O)=O . The InChI key is CUGBBQWDGCXWNB-UHFFFAOYSA-N . The molecular formula is C11H10N2O3 .


Physical and Chemical Properties Analysis

The compound has a melting point of 285 °C (dec.) (lit.) . Its molecular weight is 218.21 . The compound is slightly soluble in DMSO when heated and in methanol .

Mechanism of Action

The compound has been found to have hypoglycaemic activity . The mechanism of action is based on the response to the oral glucose overcharge .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The safety statements include S24/25 .

Properties

IUPAC Name

4-[(4E)-3-methyl-5-oxo-4-[[3-(thiophene-2-carbonyloxy)phenyl]methylidene]pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5S/c1-14-19(21(26)25(24-14)17-9-7-16(8-10-17)22(27)28)13-15-4-2-5-18(12-15)30-23(29)20-6-3-11-31-20/h2-13H,1H3,(H,27,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQHKCJWMGYQIQ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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